1-(Trifluoromethyl)naphthalene-2-acetic acid
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Overview
Description
1-(Trifluoromethyl)naphthalene-2-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetic acid moiety
Preparation Methods
The synthesis of 1-(Trifluoromethyl)naphthalene-2-acetic acid typically involves the metalation of 1-(Trifluoromethyl)naphthalene. . The reaction conditions are crucial, as single electron-transfer triggered side reactions can affect the yield of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Trifluoromethyl)naphthalene-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include organometallic bases, lithium dialkylamides, and carbon dioxide . The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-2-acetic acid has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a precursor in different chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-2-acetic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interaction with other molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-2-acetic acid can be compared with other similar compounds such as:
Trifluoromethanesulfonic acid: Known for its catalytic activity in acylation reactions.
1-Naphthaleneacetic acid: Used as a synthetic plant hormone and in various agricultural applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and wide range of applications. From its synthesis to its various chemical reactions and applications in scientific research, this compound continues to be a valuable subject of study in multiple fields.
Properties
Molecular Formula |
C13H9F3O2 |
---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-[1-(trifluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)12-9(7-11(17)18)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,17,18) |
InChI Key |
YFJGAVUVOSGBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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